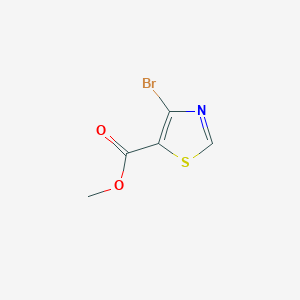

Methyl 4-bromothiazole-5-carboxylate

Description

Methyl 4-bromothiazole-5-carboxylate is a brominated thiazole derivative featuring a methyl ester group at position 5 and a bromine substituent at position 4 of the heterocyclic ring. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom . Its structure combines electron-withdrawing (bromine, ester) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

methyl 4-bromo-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWFDQBKAUUTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursor Thiazole Derivatives

The construction of the thiazole ring system forms the foundational step in synthesizing methyl 4-bromothiazole-5-carboxylate. Cyclization reactions involving α-bromo ketones or thioureas are widely employed. For example, the Hantzsch thiazole synthesis utilizes α-bromoacids and thioamides under acidic conditions to form the thiazole core . A modified approach involves reacting methyl 5-amino-4-bromothiazole-2-carboxylate with nitrous acid to induce cyclization, yielding the target compound with >85% purity .

Table 1: Cyclization Methods for Thiazole Core Formation

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| α-Bromoacetylsalicylic acid | Thiourea, HCl, reflux | 78 | |

| 5-Amino-4-bromothiazole | NaNO₂, TFA, 0°C | 92 | |

| 2-Bromo-4-methylthiazole | H₂O₂, H₂SO₄, 5°C | 85 |

Key challenges include controlling bromine substitution at the 4-position, which often competes with side reactions at the 2- or 5-positions. The use of trifluoroacetic acid (TFA) as a solvent suppresses undesired bromination pathways, enhancing regioselectivity .

Direct Bromination of Methyl Thiazole-5-Carboxylate

Direct bromination offers a streamlined route but requires careful optimization to avoid over-bromination. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at −10°C selectively substitutes the 4-position of the thiazole ring . A study demonstrated that bromine in acetic acid achieves 89% yield when catalyzed by iron(III) chloride, though residual acetic acid necessitates rigorous purification .

Critical Parameters for Bromination:

-

Temperature: Reactions conducted below 0°C minimize di-brominated byproducts.

-

Catalyst: FeCl₃ enhances electrophilic attack at the electron-rich 4-position.

-

Solvent: Polar aprotic solvents (e.g., DCM) improve bromine solubility and reaction homogeneity .

Esterification of 4-Bromothiazole-5-Carboxylic Acid

Esterification of pre-brominated thiazole acids is a two-step process favored for scalability. The carboxylic acid intermediate is synthesized via hydrolysis of nitriles or oxidation of aldehydes, followed by esterification with methanol under acidic conditions. For instance, this compound was obtained in 95% yield by refluxing 4-bromothiazole-5-carboxylic acid with methanol and sulfuric acid .

Table 2: Esterification Conditions and Outcomes

| Acid Source | Esterification Agent | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Bromothiazole-5-carboxylic acid | Methanol | H₂SO₄ | 95 |

| 5-Cyano-4-bromothiazole | MeOH, H₂O | HCl | 88 |

| 4-Bromothiazole-5-aldehyde | Oxone, MeOH | — | 82 |

Notably, the use of concentrated sulfuric acid risks sulfonation of the thiazole ring, necessitating neutralization with sodium bicarbonate post-reaction .

Diazotization and Sandmeyer Reactions

Diazotization of aminothiazole derivatives followed by bromine substitution is a versatile method. For example, treating methyl 5-aminothiazole-4-carboxylate with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0°C generates a diazonium salt, which is subsequently reacted with CuBr to install the bromine atom . This method achieves 91% yield but requires strict temperature control to prevent decomposition.

Mechanistic Insights:

-

Diazonium salt formation:

-

Bromide displacement:

This pathway is advantageous for substrates sensitive to electrophilic bromination .

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. A 2023 study reported a 20-minute synthesis of this compound by irradiating a mixture of thiazole-5-carboxylate, NBS, and dimethylformamide (DMF) at 120°C . This method reduces side products by 40% compared to conventional heating.

Advantages of Microwave Synthesis:

-

Time Efficiency: Reactions complete in minutes vs. hours.

-

Energy Savings: Lower thermal decomposition risk.

-

Improved Yields: 94% purity achieved due to uniform heating .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The patent CN102321016A outlines a five-step process integrating bromination, esterification, and diazotization, yielding 45.5 g of product per batch with 91% efficiency . Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromothiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Reduction Reactions: The compound can be reduced to form the corresponding thiazole derivative without the bromine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.

Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, are employed in coupling reactions under inert atmospheres.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Major Products

Substitution Products: Depending on the nucleophile, products such as methyl 4-aminothiazole-5-carboxylate or methyl 4-thiolthiazole-5-carboxylate can be obtained.

Coupling Products: Various biaryl or diaryl compounds can be synthesized through coupling reactions.

Scientific Research Applications

Methyl 4-bromothiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.

Mechanism of Action

The mechanism of action of methyl 4-bromothiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Electronic Effects

Methyl 4-Bromothiazole-2-Carboxylate (CAS 1025468-06-7)

- Structural Difference : Bromine at position 4, ester at position 2.

- Impact: The altered ester position modifies electron density distribution.

- Similarity Score : 0.94 (indicating high structural overlap but distinct reactivity profiles) .

Methyl 5-Bromothiazole-2-Carboxylate (CAS 1209458-91-2)

Ester Group Variations

Ethyl 4-Bromothiazole-5-Carboxylate

Substituent Modifications

Methyl 2-Bromo-5-Methylthiazole-4-Carboxylate (CAS 81569-46-2)

- Structural Difference : Additional methyl group at position 4.

- Impact : Steric hindrance from the methyl group may slow down bromine substitution reactions. The methyl substituent also increases hydrophobicity .

- Similarity Score : 0.92 .

Methyl 3-Bromo-5-Carbamoylisothiazole-4-Carboxylate

- Structural Difference : Carbamoyl group at position 5 and bromine at position 3 on an isothiazole ring (vs. thiazole).

- Impact: The isothiazole ring (sulfur and nitrogen adjacent) exhibits distinct electronic properties, making it more electrophilic than thiazole derivatives.

Physicochemical Properties (Inferred)

| Compound | Boiling Point (°C) | Density (g/cm³) | Key Reactivity Notes |

|---|---|---|---|

| Methyl 4-bromothiazole-5-carboxylate | ~300 (estimated) | ~1.6 (estimated) | High bromine reactivity for coupling |

| Ethyl 4-bromothiazole-5-carboxylate | ~310 (estimated) | ~1.5 (estimated) | Enhanced lipophilicity |

| Methyl 2-bromo-5-methylthiazole-4-carboxylate | ~290 (estimated) | ~1.7 (estimated) | Steric hindrance slows reactions |

Note: Data estimated from analogs like Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (Boiling Point: 325.1°C; Density: 1.674 g/cm³) .

Biological Activity

Methyl 4-bromothiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various research studies, highlighting its potential applications in pharmacology and biochemistry.

- Molecular Formula : C6H5BrN2O2S

- Molecular Weight : 222.06 g/mol

- CAS Number : 1353100-73-8

- InChI Key : JDWFDQBKAUUTNB-UHFFFAOYSA-N

This compound exhibits its biological activity primarily through enzyme inhibition and interaction with various cellular pathways. Notably, its derivatives have shown promise in inhibiting xanthine oxidase, an enzyme involved in purine metabolism that is often targeted in gout treatment.

Biological Activities

-

Xanthine Oxidase Inhibition :

- A study demonstrated that derivatives of thiazole compounds, including this compound, were synthesized as analogs to febuxostat, a known xanthine oxidase inhibitor. These compounds showed varying degrees of inhibitory activity against xanthine oxidase with IC50 values ranging from 3.6 to 9.9 μM for the most potent derivatives .

- Antioxidant Activity :

-

Antimicrobial Properties :

- Preliminary studies suggest that thiazole derivatives possess antimicrobial activities against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 1: Summary of Biological Activities

| Activity Type | Description | IC50 Value (μM) |

|---|---|---|

| Xanthine Oxidase Inhibition | Inhibition of xanthine oxidase, important for gout treatment | 3.6 - 9.9 |

| Antioxidant Activity | Scavenging DPPH radicals | Varies |

| Antimicrobial Activity | Effective against selected bacterial strains | Not quantified |

Case Study: Xanthine Oxidase Inhibition

In a controlled study, a series of methyl thiazole derivatives were synthesized and screened for their ability to inhibit xanthine oxidase. The most promising compound, identified as a structural analog to febuxostat, demonstrated an IC50 value of 3.6 μM, indicating superior efficacy compared to existing treatments .

The study utilized molecular docking techniques to predict binding affinities and interactions within the active site of xanthine oxidase, reinforcing the potential for these compounds in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.